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Abstract

Repinotan hydrochloride (BAY x 3702) is a potent and highly selective 5-HT1A receptor full
agonist that was the subject of significant research and development efforts, primarily for its
neuroprotective potential in acute ischemic stroke and traumatic brain injury. Despite promising
preclinical evidence demonstrating its ability to reduce neuronal damage, repinotan ultimately
failed to show sulfficient efficacy in pivotal clinical trials, leading to the discontinuation of its
development for these indications. This technical guide provides a comprehensive overview of
the discovery, development history, mechanism of action, and key experimental findings related
to repinotan hydrochloride.

Introduction

Repinotan hydrochloride, an aminomethylchroman derivative, was first synthesized by Bayer
Healthcare AG in the early 2000s.[1] It emerged from a research program aimed at developing
compounds with high affinity and selectivity for the 5-HT1A receptor.[2] Initially investigated as
an oral treatment for depression, its development focus shifted to its potential as a
neuroprotective agent for acute neurological conditions such as ischemic stroke and traumatic
brain injury, administered intravenously.[1][3]

Discovery and Development History
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The development of repinotan was underpinned by the hypothesis that activation of 5-HT1A
receptors could confer neuroprotection in the context of ischemic injury. Preclinical studies in
various animal models of stroke and brain injury showed that repinotan could significantly
reduce infarct volume and improve functional outcomes.[4][5][6] These encouraging results
propelled the compound into clinical development.

Phase | studies in healthy volunteers established the pharmacokinetic profile and safety of
intravenously administered repinotan.[7] Subsequently, Phase Il clinical trials, such as the
BRAINS study, were conducted to assess its safety, tolerability, and dose-response in patients
with acute ischemic stroke.[8] While the drug was generally well-tolerated, with a predictable
side-effect profile, it did not demonstrate a statistically significant improvement in clinical
outcomes compared to placebo.[8][9] A large, randomized, double-blind, placebo-controlled
Phase IlI trial (NCT00044915) was initiated to further evaluate the efficacy and safety of
repinotan in acute ischemic stroke patients.[10] However, due to insufficient efficacy, the
development of repinotan for stroke and traumatic brain injury was ultimately halted.[1]

Despite its failure in the neurology space, research has continued to explore other potential
applications for repinotan, such as its ability to counteract opioid-induced respiratory
depression.[1][11]

Mechanism of Action

Repinotan is a high-affinity, selective, full agonist of the 5-HT1A receptor subtype.[2][12] Its
neuroprotective effects are believed to be mediated through a multi-faceted mechanism of
action initiated by the activation of both pre- and post-synaptic 5-HT1A receptors.[4][13]

The primary mechanism involves the activation of G protein-coupled inwardly rectifying K+
channels (GIRKS).[4][13] This leads to neuronal hyperpolarization, which in turn inhibits neuron
firing and reduces the release of the excitatory neurotransmitter glutamate.[4][13] By mitigating
glutamate-induced excitotoxicity, repinotan protects neurons from overexcitation and
subsequent cell death, a key pathological process in ischemic brain injury.[12]

Beyond this primary mechanism, experimental studies have indicated that repinotan influences
several downstream signaling pathways involved in cell survival and apoptosis. These include:
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 Activation of the PI3K/Akt pathway: This pro-survival pathway is known to inhibit apoptosis.
[12]

e Modulation of Bcl-2 family proteins: Repinotan has been shown to affect the expression of
the anti-apoptotic protein Bcl-2.[13]

« Inhibition of Caspase-3 activity: Repinotan can suppress the activity of this key executioner
caspase in the apoptotic cascade, an effect potentially mediated through the MAPK and
PKCa signaling pathways.[13]

 Increased release of neurotrophic factors: Repinotan has been observed to increase the
release of nerve growth factor (NGF) and the serotonergic glial growth factor S-100beta.[13]

These interconnected pathways contribute to the overall neuroprotective profile of repinotan
observed in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for repinotan
hydrochloride across various studies.

[able 1: Receptor Binding Affinity (Ki)

Receptor Species/Tissue Ki (nM) Reference
5-HT1A Calf Hippocampus 0.19 [14]
5-HT1A Rat Cortex 0.25 [14]
5-HT1A Human Cortex 0.25 [14]
5-HT1A Rat Hippocampus 0.59 [14]

Table 2: Pharmacokinetic Parameters in Humans
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Parameter Population Value Reference
) Healthy Young and
Half-life (t2) ] 0.8 - 1.8 hours [15]
Elderly Subjects
Time to Steady State Healthy Volunteers (IV
) ) 4 - 6 hours [15]
(Css) infusion)
Metabolism Humans Primarily by CYP2D6 [1][16]
Elimination Half-life
] Healthy Male
(Extensive ~1 hour [7]
_ Volunteers
Metabolizers)
Elimination Half-life Healthy Male
) Up to 11 hours (mean) [7]
(Poor Metabolizers) Volunteers

Table 3: Preclinical Efficacy in Stroke Models
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Infarct Volume

Animal Model Dosing Regimen . Reference
Reduction
Permanent Middle
Cerebral Artery 3 ng/kg (IV bolus) 73% [5]
Occlusion (pMCAO)
Permanent Middle
3 and 10 pg/kg/h (IV
Cerebral Artery ) ] 65% [5]
) infusion)
Occlusion (pMCAO)
Permanent Middle
10 pg/kg/h (IV
Cerebral Artery ) ] 43% [5]
] infusion, delayed 5h)
Occlusion (pMCAOQ)
Transient Middle
10 pg/kg/h (IV
Cerebral Artery ) - ) 97% [5]
_ infusion, immediate)
Occlusion (tMCAO)
Transient Middle
10 pg/kg/h (IV
Cerebral Artery ) ] 81% [5]
) infusion, delayed 5h)
Occlusion (tMCAO)
Acute Subdural 3 and 10 pg/kg/h (IV
o 65% [5]
Hematoma infusion)
Acute Subdural 3 ng/kg/h (1V infusion,
54% [5]

Hematoma

delayed 5h)

Table 4: Clinical Trial Dosing
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Study Indication Dosing Regimen Reference

0.5,1.25,0r 2.5

BRAINS Study (Phase ) ]
Acute Ischemic Stroke  mg/day (continuous IV [8]

IN)

infusion for 72h)

Phase Il Trial

Acute Ischemic Stroke  1.25 mg (total dose) [10]
(NCT00044915)

0.5, 1.25, or 2.50

Traumatic Brain Injury ~ Severe Traumatic ]
mg/day (continuous IV [17]

Study Brain Injury .
infusion for 7 days)

Experimental Protocols
In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of repinotan hydrochloride for the 5-HT1A
receptor.

Methodology:

o Tissue Preparation: Membranes are prepared from calf hippocampus, rat cortex, or human
cortex, tissues known to have a high density of 5-HT1A receptors.

o Radioligand: A radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT, is used.

e Assay: The tissue membranes are incubated with the radioligand in the presence of varying
concentrations of repinotan hydrochloride.

o Separation: Bound and free radioligand are separated by rapid filtration.

» Quantification: The amount of bound radioactivity is measured using liquid scintillation
counting.

» Data Analysis: The concentration of repinotan that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff
equation.
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Animal Models of Ischemic Stroke

Objective: To evaluate the neuroprotective efficacy of repinotan in reducing infarct volume
following an ischemic event.

Methodology (Middle Cerebral Artery Occlusion - MCAO):
e Animal Model: Male Wistar rats are commonly used.
¢ Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
e Surgical Procedure (Transient MCAO):
o A midline incision is made in the neck to expose the common carotid artery.

o A nylon monofilament is inserted into the internal carotid artery and advanced to occlude
the origin of the middle cerebral artery.

o After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for
reperfusion.

e Surgical Procedure (Permanent MCAO):
o The middle cerebral artery is permanently occluded by electrocoagulation or ligation.

o Drug Administration: Repinotan hydrochloride or vehicle is administered intravenously as a
bolus injection or continuous infusion at various time points before, during, or after the
ischemic insult.

e Qutcome Assessment:

o After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their
brains are removed.

o The brains are sectioned and stained with a marker for viable tissue (e.g., 2,3,5-
triphenyltetrazolium chloride - TTC) to delineate the infarct area.

o The infarct volume is quantified using image analysis software.
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Clinical Trial in Acute Ischemic Stroke (BRAINS Study)

Objective: To assess the safety, tolerability, and dose of repinotan in patients with acute
ischemic stroke.[8]

Methodology:
o Study Design: A double-blind, placebo-controlled, randomized, multicenter Phase Il study.[8]

» Patient Population: Patients with acute hemispheric ischemia and a National Institutes of
Health Stroke Scale (NIHSS) score of 4 to 25.[8]

e [ntervention: Patients were randomized to receive a continuous intravenous infusion of
placebo or repinotan at doses of 0.5, 1.25, or 2.5 mg/day for 72 hours.[8]

o Treatment Window: Treatment was initiated within six hours of symptom onset.[8]
e Outcome Measures:

o Primary: Safety and tolerability, assessed by monitoring adverse events, vital signs, and
laboratory parameters.

o Secondary: Efficacy was evaluated at four weeks and three months using neurological and
functional outcome scales.[8]

Visualizations
Signaling Pathways of Repinotan
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Caption: Repinotan's neuroprotective signaling cascade.

Experimental Workflow for Preclinical MCAO Studies
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Caption: Workflow of preclinical MCAO experiments.
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Conclusion

Repinotan hydrochloride represents a case study in the challenges of translating promising
preclinical neuroprotective effects into clinical efficacy. While the compound demonstrated a
clear mechanism of action and robust effects in animal models of stroke and traumatic brain
injury, it ultimately failed to meet its primary endpoints in human trials for these indications. The
development history of repinotan underscores the complexities of developing drugs for acute
neurological emergencies and highlights the translational gap that often exists between
preclinical and clinical research in this field. Nevertheless, the extensive research conducted on
repinotan has contributed valuable insights into the role of the 5-HT1A receptor in neuronal
injury and survival, and ongoing investigations may yet identify alternative therapeutic
applications for this potent and selective agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Repinotan - Wikipedia [en.wikipedia.org]

e 2. go.drugbank.com [go.drugbank.com]

e 3. Repinotan Bayer - PubMed [pubmed.ncbi.nlm.nih.gov]
e 4. research.rug.nl [research.rug.nl]

o 5. Neuroprotective efficacy of repinotan HCI, a 5-HT1A receptor agonist, in animal models of
stroke and traumatic brain injury - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. The selective 5-HT(1A) receptor agonist repinotan HCI attenuates histopathology and
spatial learning deficits following traumatic brain injury in rats - PubMed
[pubmed.ncbi.nim.nih.gov]

o 7. Pharmacokinetics of escalating doses of intravenous repinotan in healthy male volunteers
- PubMed [pubmed.ncbi.nlm.nih.gov]

o 8. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b057086?utm_src=pdf-body
https://www.benchchem.com/product/b057086?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Repinotan
https://go.drugbank.com/salts/DBSALT002021
https://pubmed.ncbi.nlm.nih.gov/12137415/
https://research.rug.nl/en/publications/a-review-of-the-neuroprotective-properties-of-the-5-ht1a-receptor/
https://pubmed.ncbi.nlm.nih.gov/15674237/
https://pubmed.ncbi.nlm.nih.gov/15674237/
https://pubmed.ncbi.nlm.nih.gov/11591455/
https://pubmed.ncbi.nlm.nih.gov/11591455/
https://pubmed.ncbi.nlm.nih.gov/11591455/
https://pubmed.ncbi.nlm.nih.gov/17523761/
https://pubmed.ncbi.nlm.nih.gov/17523761/
https://pubmed.ncbi.nlm.nih.gov/15825548/
https://pubmed.ncbi.nlm.nih.gov/15825548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. A Review of the Neuroprotective Properties of the 5-HT1A Receptor Agonist Repinotan
HC1 (BAY x 3702) in Ischemic Stroke - PMC [pmc.ncbi.nim.nih.gov]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. Repinotan, a selective 5-HT1A-R-agonist, antagonizes morphine-induced ventilatory
depression in anesthetized rats [pubmed.nchi.nlm.nih.gov]

12. go.drugbank.com [go.drugbank.com]

13. Areview of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCI
(BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

14. medchemexpress.com [medchemexpress.com]

15. Effect of gender and age on the pharmacokinetics of repinotan - PubMed
[pubmed.ncbi.nim.nih.gov]

16. Evaluation of interethnic differences in repinotan pharmacokinetics by using population
approach - PubMed [pubmed.ncbi.nim.nih.gov]

17. Repinotan (BAY x 3702): a 5SHT1A agonist in traumatically brain injured patients -
PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [Repinotan Hydrochloride: A Technical Overview of its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057086#repinotan-hydrochloride-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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